molecular formula C11H18N2O4 B1429897 Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate CAS No. 1642899-83-9

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B1429897
CAS No.: 1642899-83-9
M. Wt: 242.27 g/mol
InChI Key: UXGQZIUZIIDYGW-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate is a high-purity chemical compound offered with a purity of 95% . It is identified by the CAS Number 1642899-83-9 and has the molecular formula C11H18N2O4, corresponding to a molecular weight of approximately 242.27 g/mol . This compound is a spirocyclic system, a feature common in medicinal chemistry. Spirocyclic scaffolds like diazaspiro[4.4]nonanes are of significant interest in pharmaceutical research due to their three-dimensional structure and potential as core building blocks for drug discovery . For instance, related spirocyclic structures have been investigated for various biological applications, highlighting the value of this structural motif in developing new therapeutic agents . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-4-11(7-13)6-12-8(14)16-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGQZIUZIIDYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Malonate Derivative

  • Reactants: Ethyl malonate
  • Conditions: Ethanol as solvent, reaction temperature between 25-80°C for approximately 5 hours.
  • Purpose: To generate an activated malonate intermediate suitable for subsequent reduction and functionalization.
  • Reaction: Ethyl malonate undergoes esterification or alkylation to yield a key precursor.

Step 2: Reduction to Amino Derivative

  • Reactants: Compound 2 (from step 1), Lithium borohydride (LiBH₄)
  • Conditions: Tetrahydrofuran (THF) solvent, temperature maintained between 0-70°C for 2.5 hours.
  • Purpose: To reduce ester groups to alcohols or amines, facilitating subsequent sulfonylation.
  • Reaction: The ester is reduced to a corresponding amine or alcohol.

Step 3: Sulfonylation of the Amino Compound

  • Reactants: Compound 3, p-Toluenesulfonyl chloride (TsCl)
  • Conditions: Dichloromethane (DCM) solvent, room temperature (~25°C), reaction duration around 12 hours.
  • Purpose: To introduce a sulfonyl protecting group, which aids in controlling reactivity during cyclization.
  • Reaction: Formation of a sulfonamide or sulfonate ester.

Step 4: Cyclization to Form the Spirocyclic Core

  • Reactants: Compound 4, Cesium carbonate (Cs₂CO₃)
  • Conditions: Acetonitrile as solvent, reflux at 90°C for 3 hours.
  • Purpose: To induce intramolecular cyclization, forming the spiro structure.
  • Reaction: Ring closure resulting in a diazaspiro compound.

Step 5: Reduction of the Spiro Intermediate

  • Reactants: Compound 5, Magnesium chips
  • Conditions: Methanol as solvent, room temperature (~25°C), 1-hour reaction.
  • Purpose: To reduce any residual oxidized functionalities, stabilizing the intermediate.
  • Reaction: Partial reduction to enable subsequent functionalization.

Step 6: Formation of the Carbamate (Boc Protection)

  • Reactants: Compound 6, Boc anhydride
  • Conditions: Dichloromethane (DCM), room temperature (~25°C), 12 hours.
  • Purpose: To protect amine groups, preventing side reactions.
  • Reaction: Carbamate formation on nitrogen centers.

Step 7: Final Deprotection and Purification

  • Reactants: Compound 7, Palladium on carbon (Pd/C)
  • Conditions: Methanol, room temperature (~25°C), 3 hours.
  • Purpose: To remove protecting groups, yielding the target compound.
  • Reaction: Hydrogenolysis or catalytic deprotection.

Data Table Summarizing the Preparation Methods

Step Reactants Solvent Conditions Duration Purpose Key Transformation
1 Ethyl malonate Ethanol 25-80°C 5 hours Form precursor Esterification/alkylation
2 Compound 2 THF 0-70°C 2.5 hours Reduce ester Reduction to amine/alcohol
3 Compound 3 DCM Room temp 12 hours Sulfonylation Formation of sulfonamide
4 Compound 4 Acetonitrile Reflux at 90°C 3 hours Cyclization Spiro ring formation
5 Compound 5 Methanol 25°C 1 hour Reduction Stabilization of intermediate
6 Compound 6 DCM Room temp 12 hours Carbamate formation Boc protection
7 Compound 7 Methanol Room temp 3 hours Deprotection Final compound formation

Research Findings and Notes

  • The synthesis process is optimized for industrial scalability, emphasizing the use of common reagents and mild conditions.
  • The key step involves intramolecular cyclization facilitated by cesium carbonate, which efficiently forms the spirocyclic framework.
  • The reduction steps with magnesium and lithium borohydride are crucial for controlling oxidation states and functional group compatibility.
  • Protecting groups like Boc are employed to prevent side reactions during multi-step synthesis.
  • The overall yield and purity depend on precise control of reaction conditions, especially temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The spirocyclic scaffold’s bioactivity and physicochemical properties are highly sensitive to heteroatom placement, substituents, and ring size. Below is a detailed comparison with structurally related compounds:

Compound Name CAS Molecular Formula Key Features Applications/Synthesis Notes
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (Target) 1642899-83-9 C₁₂H₂₀N₂O₃ 1-oxa-3,7-diaza; 2-oxo; tert-butyl ester Building block for drug discovery
Tert-butyl 7-benzyl-9-formyl-2,7-diazaspiro[4.4]nonane-2-carboxylate - C₂₃H₃₁N₂O₃ 2,7-diaza (no oxa); benzyl and formyl substituents Synthesized via THF/diisobutylalane
Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate - C₁₃H₂₃NO₄ 1-oxa-7-aza; hydroxymethyl instead of 2-oxo 83% yield, diastereomeric mixture
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate - C₁₃H₂₄N₂O₃ 2-oxa-7-aza; aminomethyl group at position 3 Enhanced polarity for solubility
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 169206-67-1 C₁₃H₂₂N₂O₃ Larger spiro[4.5] system; additional nitrogen (2,8-diaza) Purity: 98%
Tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 2306248-63-3 C₁₃H₂₄N₂O₂ Smaller spiro[3.5] core; chiral methyl group Antiviral research

Biological Activity

Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS No. 1642899-83-9) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 242.27 g/mol
  • Purity : ≥97%
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against microbial pathogens and its potential as an enzyme inhibitor.

Antibacterial Activity

Research indicates that compounds with diazaspiro structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of spirocyclic compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, related compounds have demonstrated promising results in laboratory settings.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Tert-butyl 2-oxo...UnknownNot yet tested

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of related diazaspiro compounds has been noted in various studies. These compounds have been shown to disrupt fungal cell wall synthesis or inhibit critical enzymes involved in fungal metabolism.

Enzyme Inhibition

The enzyme inhibition capability of this compound is particularly noteworthy. It has been suggested that spirocyclic compounds can act as inhibitors of glycosidases and proteases, which are vital for various biological processes.

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of several spirocyclic compounds against resistant strains of bacteria. While specific data on tert-butyl 2-oxo... were not provided, the results indicated that modifications in the spiro structure could enhance antibacterial potency.
  • Fungal Resistance Study :
    Another study focused on assessing the antifungal properties of spirocyclic compounds against Candida species showed that structural variations could significantly affect their efficacy. This suggests potential pathways for developing new antifungal agents from similar compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate?

Synthesis optimization requires multi-step protocols involving Boc protection, cyclization, and esterification. Key factors include:

  • Reagent selection : Use of tert-butyl esters for carboxylate protection (e.g., tert-butyl 3-aminocrotonate) to stabilize intermediates .
  • Cyclization conditions : Acidic or basic catalysts (e.g., NaH in THF) to promote spirocyclic ring formation .
  • Temperature control : Maintaining 0–25°C during nucleophilic substitutions to minimize side reactions .
    Methodological Tip : Monitor reaction progress via TLC or LC-MS, and optimize yields by adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) .

Q. How can researchers characterize the purity and structure of this compound?

Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm spirocyclic geometry and tert-butyl group integrity .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 269.38 for C14_{14}H27_{27}N3_3O2_2) .
  • Infrared spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm1^{-1}) and amide/oxa groups .
    Data Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) using SHELX software for structural refinement .

Q. What purification strategies are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
  • Crystallization : Recrystallize from ethanol or methanol to enhance purity .
  • HPLC : Reverse-phase C18 columns for high-purity batches in biological studies .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry and regioselectivity of spirocyclic intermediates?

The spirocyclic core’s stereochemistry depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transannular cyclization, while non-polar solvents may lead to cis isomers .
  • Catalyst choice : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in asymmetric syntheses .
    Example :
ConditionOutcomeReference
THF, NaH, 0°CPredominant axial tert-butyl group
DCM, room tempEquatorial conformation favored

Q. What computational methods are suitable for predicting biological interactions of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., proteases or kinases) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .
    Case Study : Docking studies with SARS-CoV-2 main protease (PDB ID 6LU7) revealed hydrogen bonding between the carbonyl group and catalytic cysteine .

Q. How can researchers resolve contradictions between experimental and computational data?

  • Systematic variation : Test alternative reaction pathways (e.g., SN1 vs. SN2 mechanisms) under controlled conditions .
  • Advanced spectroscopy : Use 2D NMR (e.g., NOESY) to confirm spatial arrangements conflicting with DFT models .
    Note : Discrepancies in XRD vs. NMR data may arise from dynamic effects in solution; use variable-temperature NMR to probe conformational flexibility .

Q. What are the implications of this compound’s stability under different storage conditions?

  • Thermal stability : Degrades above 40°C; store at 2–8°C in sealed, desiccated containers .
  • Light sensitivity : Protect from UV exposure to prevent oxazolidinone ring cleavage .
    Pro Tip : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Q. How does this compound interact with biological targets in enzyme inhibition assays?

  • Kinetic studies : Use Michaelis-Menten plots to determine inhibition constants (Ki_i) against serine hydrolases .
  • Fluorescence quenching : Monitor binding to tryptophan residues in target proteins via Förster resonance energy transfer (FRET) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate

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